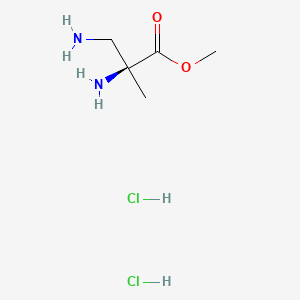
methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2,3-diamino-2-methylpropanoate dihydrochloride is a chemical compound with a unique structure that includes both amino and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2,3-diamino-2-methylpropanoate dihydrochloride typically involves the esterification of an amino acid derivative. One common method is the reaction of (2S)-2,3-diamino-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pH, are crucial to obtaining a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2,3-diamino-2-methylpropanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Applications De Recherche Scientifique
Methyl (2S)-2,3-diamino-2-methylpropanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of methyl (2S)-2,3-diamino-2-methylpropanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride: Similar structure but with an indazole ring.
L-Histidine methyl ester dihydrochloride: Contains an imidazole ring and is used in biochemical research.
L-Cystine dimethyl ester dihydrochloride: Contains a disulfide bond and is used in peptide synthesis.
Uniqueness
Methyl (2S)-2,3-diamino-2-methylpropanoate dihydrochloride is unique due to its combination of amino and ester functional groups, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in multiple research fields.
Propriétés
Formule moléculaire |
C5H14Cl2N2O2 |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
methyl (2S)-2,3-diamino-2-methylpropanoate;dihydrochloride |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-5(7,3-6)4(8)9-2;;/h3,6-7H2,1-2H3;2*1H/t5-;;/m0../s1 |
Clé InChI |
HFKKUQFOZXEFIF-XRIGFGBMSA-N |
SMILES isomérique |
C[C@](CN)(C(=O)OC)N.Cl.Cl |
SMILES canonique |
CC(CN)(C(=O)OC)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



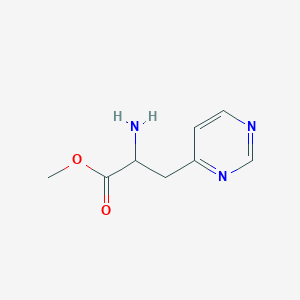

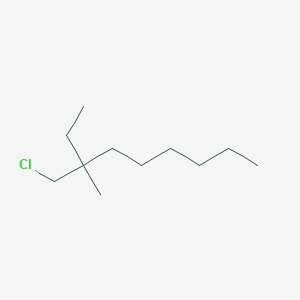
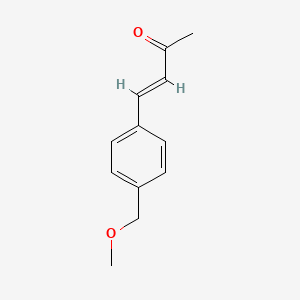

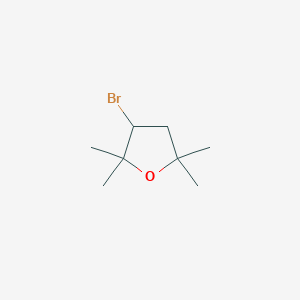
![5-[(4-Sulfamoylphenyl)formamido]pentanoicacid](/img/structure/B13520509.png)

![Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13520519.png)


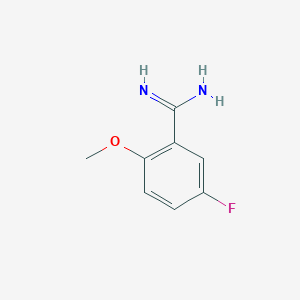
![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
